5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine
Overview
Description
5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine: is a synthetic organic compound belonging to the pyridine family This compound is characterized by a bromine atom at the 5-position, a cyclohexylmethoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine typically involves several key steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methoxylation: The brominated intermediate is then subjected to a methoxylation reaction
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the amine group can be oxidized to form nitroso or nitro derivatives. Reduction reactions can also occur, converting the amine group to an imine or a secondary amine.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in the design of new drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act on specific molecular targets, such as enzymes or receptors, and could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The cyclohexylmethoxy group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-(Cyclohexylmethoxy)pyridin-2-amine
Uniqueness
Compared to similar compounds, 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine stands out due to the presence of both the bromine atom and the cyclohexylmethoxy group. This combination imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-3-(cyclohexylmethoxy)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBAOJSHSHVHHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(N=CC(=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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